molecular formula C6H10F2O B8218306 1-(2,2-Difluorocyclobutyl)ethan-1-ol

1-(2,2-Difluorocyclobutyl)ethan-1-ol

Cat. No.: B8218306
M. Wt: 136.14 g/mol
InChI Key: FOMRGKLZMRQYJH-UHFFFAOYSA-N
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Description

Significance of Fluorinated Cyclobutyl Alcohols in Advanced Chemical Research

Fluorinated cyclobutyl alcohols are a class of compounds that have garnered considerable attention due to the unique combination of the cyclobutane (B1203170) framework and the properties of fluorine. researchgate.net The introduction of fluorine, the most electronegative element, into organic molecules can dramatically alter their physical and chemical properties. numberanalytics.com In medicinal chemistry, this strategy is often employed to enhance metabolic stability, improve bioavailability, and increase binding affinity to biological targets. numberanalytics.comnih.govnih.gov

The cyclobutane ring, a strained four-membered carbocycle, provides a rigid and three-dimensional scaffold that is distinct from more common linear or six-membered ring systems. researchgate.net When this is combined with fluorine atoms, particularly the gem-difluoro (CF2) group, the resulting molecule gains unique attributes. The CF2 group can act as a bioisostere for carbonyl groups or ethers, while also lowering the pKa of nearby functional groups and influencing molecular conformation. researchgate.net This makes fluorinated cyclobutyl alcohols, such as 1-(2,2-difluorocyclobutyl)ethan-1-ol, highly valuable building blocks for the synthesis of novel pharmaceuticals and agrochemicals. researchgate.net

Table 1: Impact of Fluorine Substitution in Chemical Research

Property Affected Consequence of Fluorination
Metabolic Stability The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation and increasing the half-life of a drug. nih.gov
Bioavailability Fluorine can enhance lipophilicity, which can improve a molecule's ability to permeate biological membranes. numberanalytics.com
Binding Affinity The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, enhancing potency. nih.gov

| Acidity/Basicity (pKa) | The strong electron-withdrawing nature of fluorine can lower the pKa of adjacent acidic or basic functional groups, affecting ionization at physiological pH. nih.gov |

Historical Perspective of Difluorinated Cyclobutane Scaffolds

The field of organofluorine chemistry began its rapid development in the mid-20th century. numberanalytics.com The synthesis of fluorinated small rings, like cyclopropanes and cyclobutanes, presented a significant synthetic challenge. Early methods for creating fluorinated cyclopropanes emerged in the 1950s, with more versatile techniques for generating difluorocarbene becoming available after 1960, which paved the way for more complex structures. beilstein-journals.org

The synthesis of difluorinated cyclobutane scaffolds is a more recent advancement. For many years, the synthesis of chiral fluorinated cyclobutane derivatives remained a difficult task in synthetic chemistry. researchgate.netnih.gov Historically, synthetic routes often lacked efficiency or stereocontrol. However, recent breakthroughs have provided more robust methodologies. For example, an efficient, multigram-scale synthesis for 2-substituted 2,2-difluorocyclobutane building blocks was developed, marking a significant step in making these structures more accessible for research. enamine.netnih.govacs.org The development of catalytic asymmetric methods, such as the hydroboration of gem-difluorinated cyclobutenes, has further expanded the toolbox for creating these valuable chiral building blocks with high enantioselectivity. nih.govresearchgate.net

Structural Features and Chirality of this compound

The molecular structure of this compound is defined by several key features that dictate its reactivity and utility. The molecule is built upon a cyclobutane ring, which is inherently strained and non-planar. The gem-difluoro group is located at the C2 position, adjacent to the carbon bearing the ethanol (B145695) substituent (C1).

Structural Characteristics:

Gem-Difluoro Group: The two fluorine atoms on the same carbon atom (C2) create a strong dipole and significantly influence the electronic environment of the ring. This group is known to affect the conformation of the cyclobutane ring.

Alcohol Moiety: The ethan-1-ol group attached to C1 provides a handle for further chemical transformations, such as esterification, etherification, or oxidation.

Chirality: The compound possesses two stereocenters: C1 of the cyclobutane ring (bonded to the ethanol group) and the carbon of the ethanol group bearing the hydroxyl moiety. The presence of two chiral centers means the molecule can exist as four possible stereoisomers (two pairs of enantiomers).

The stereoselective synthesis of a specific isomer of this compound is a significant synthetic challenge. nih.gov Controlling the relative and absolute stereochemistry at both chiral centers is crucial, as different stereoisomers can have vastly different biological activities. The development of synthetic routes that can selectively produce one of these isomers is an active area of research in organic chemistry. researchgate.net

Table 2: Key Structural and Chemical Information for this compound

Property Description
Molecular Formula C6H10F2O
IUPAC Name This compound
Key Functional Groups Cyclobutane, gem-difluoride, secondary alcohol
Number of Stereocenters 2

| Potential Stereoisomers | 4 (RR, SS, RS, SR) |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,2-difluorocyclobutyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2O/c1-4(9)5-2-3-6(5,7)8/h4-5,9H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMRGKLZMRQYJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC1(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 2,2 Difluorocyclobutyl Ethan 1 Ol and Its Analogs

Established Synthetic Routes to Fluorinated Cyclobutyl Alcohols

The synthesis of 1-(3,3-difluorocyclobutyl)ethan-1-ol (B1434806) typically originates from its corresponding ketone precursor, 1-(3,3-difluorocyclobutyl)ethan-1-one (B1427171). The established routes, therefore, involve the formation of the fluorinated cyclobutane (B1203170) ring followed by the conversion of a functional group to the desired secondary alcohol.

Reduction-Based Approaches for Alcohol Formation

The most direct and common method for the synthesis of 1-(3,3-difluorocyclobutyl)ethan-1-ol is the reduction of the corresponding ketone, 1-(3,3-difluorocyclobutyl)ethan-1-one. This transformation is a staple in organic synthesis, and a variety of reducing agents can be employed to achieve this conversion.

The choice of reducing agent can influence the reaction conditions and work-up procedures. Mild reducing agents are generally preferred to avoid any unwanted side reactions. The general transformation is depicted below:

Reduction of 1-(3,3-difluorocyclobutyl)ethan-1-one to 1-(3,3-difluorocyclobutyl)ethan-1-ol
Figure 1: General scheme for the reduction of 1-(3,3-difluorocyclobutyl)ethan-1-one.
PrecursorReducing AgentProduct
1-(3,3-Difluorocyclobutyl)ethan-1-oneSodium borohydride (B1222165) (NaBH₄)1-(3,3-Difluorocyclobutyl)ethan-1-ol
1-(3,3-Difluorocyclobutyl)ethan-1-oneLithium aluminium hydride (LiAlH₄)1-(3,3-Difluorocyclobutyl)ethan-1-ol

This table is generated based on standard chemical principles of ketone reduction.

Strategies for Introducing the Difluorocyclobutyl Moiety

The synthesis of the key precursor, 1-(3,3-difluorocyclobutyl)ethan-1-one, and other difluorocyclobutane derivatives relies on the construction of the gem-difluorocyclobutane ring. Several strategies have been developed for this purpose, often involving cycloaddition reactions.

One prominent method is the [2+2] cycloaddition of a ketene (B1206846) or ketene equivalent with a fluorinated alkene. For instance, the reaction of dichloroketene (B1203229) with a suitable vinyl ether can be a pathway to a cyclobutanone, which can then be further functionalized. Subsequent dehalogenation and fluorination steps can then introduce the desired gem-difluoro group. An efficient approach to previously unavailable 2-substituted difluorocyclobutane building blocks has been developed, with the key step involving deoxofluorination of O-protected 2-(hydroxylmethyl)cyclobutanone. nih.gov

Advanced Synthetic Techniques and Catalyst Development

Beyond the established routes, significant research has been directed towards the development of more sophisticated and efficient methods for the synthesis of fluorinated cyclobutyl alcohols, with a particular emphasis on controlling stereochemistry.

Stereoselective Synthesis of Enantiomers (e.g., (R)- and (S)-1-(2,2-Difluorocyclobutyl)ethan-1-ol)

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Consequently, the stereoselective synthesis of the (R)- and (S)-enantiomers of 1-(3,3-difluorocyclobutyl)ethan-1-ol is of high importance. This is typically achieved through the asymmetric reduction of the prochiral ketone, 1-(3,3-difluorocyclobutyl)ethan-1-one.

Asymmetric transfer hydrogenation (ATH) is a powerful technique for the enantioselective reduction of ketones. This method often employs ruthenium-based catalysts with chiral ligands. The choice of the chiral ligand and the reaction conditions are crucial for achieving high enantioselectivity. For instance, the ATH of gem-difluorocyclopropenyl ketones has been successfully demonstrated, providing access to enantioenriched cis-gem-difluorocyclopropyl ketones. A similar strategy could be applied to 1-(3,3-difluorocyclobutyl)ethan-1-one.

KetoneCatalyst SystemProductEnantiomeric Excess (ee)
Aryl α-dibenzylamino β-ketoestersIr/f-phamidolsyn-Aryl β-hydroxy α-amino acid derivatives>99% ee
gem-Difluorocyclopropenyl estersNoyori–Ikariya (p-cymene)−ruthenium(II) complex with (N-tosyl-1,2-diphenylethylenediamine)Enantioenriched gem-difluorocyclopropanesHigh ee

This table presents examples of asymmetric reductions of related ketones to illustrate the potential for stereoselective synthesis.

Photocatalysis in Fluorinated Compound Synthesis

Photocatalysis has emerged as a powerful tool in organic synthesis, enabling reactions under mild conditions that are often difficult to achieve through traditional thermal methods. In the context of fluorinated compounds, photocatalysis can be employed for various transformations, including C-F bond activation and the construction of fluorinated ring systems.

Visible-light-induced photocatalysis can be used to generate radical intermediates that can participate in cycloaddition reactions to form cyclobutane rings. While specific examples for the direct photocatalytic synthesis of 1-(3,3-difluorocyclobutyl)ethan-1-ol are not yet prominent in the literature, the general principles of photocatalytic [2+2] cycloadditions of fluorinated alkenes suggest a viable future direction for the synthesis of the difluorocyclobutyl scaffold.

Modular Synthesis of Complex Building Blocks Incorporating the 1-(2,2-Difluorocyclobutyl)ethan-1-ol Scaffold

The 1-(3,3-difluorocyclobutyl)ethan-1-ol scaffold and its derivatives are valuable building blocks for the modular synthesis of more complex molecules, particularly in the field of medicinal chemistry. The difluorocyclobutyl motif can be incorporated into larger molecular architectures to fine-tune their physicochemical and pharmacological properties.

The development of synthetic routes to a variety of 3,3-difluorocyclobutyl-substituted building blocks, such as carboxylic acids, amines, and azides, from a common intermediate like ethyl 3,3-difluorocyclobutanecarboxylate, highlights the modular approach. enamine.net These functionalized building blocks can then be used in a variety of coupling reactions to construct diverse chemical libraries for drug discovery. The use of organolanthanum reagents has been shown to be crucial in accessing gem-difluorocyclobutanol derivatives, which can be further functionalized to create a diverse array of difluorocyclobutane building blocks. nih.gov

Building BlockSynthetic Utility
3,3-Difluorocyclobutanecarboxylic acidAmide couplings, esterifications
3,3-DifluorocyclobutylamineAmide couplings, reductive aminations
3-Azido-1,1-difluorocyclobutanesClick chemistry, reduction to amines

This table showcases the versatility of difluorocyclobutane-containing building blocks in modular synthesis.

Chemical Reactivity and Transformation Studies of 1 2,2 Difluorocyclobutyl Ethan 1 Ol

Alcohol-Group Mediated Transformations

The secondary alcohol group is a primary site for chemical reactions, allowing for transformations such as oxidation, esterification, and etherification.

Oxidation Reactions and Product Characterization

Secondary alcohols can be oxidized to ketones using a variety of oxidizing agents. libretexts.org For 1-(2,2-difluorocyclobutyl)ethan-1-ol, this transformation would yield 1-(2,2-difluorocyclobutyl)ethan-1-one. Common oxidizing agents for this purpose include chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and aqueous sulfuric acid (Jones reagent), or milder reagents like pyridinium (B92312) chlorochromate (PCC). weebly.comuakron.edu The reaction involves the removal of the hydroxyl proton and the hydrogen atom from the adjacent carbon. researchgate.net

The general transformation is as follows:

Table 1: Oxidation of this compound

ReactantOxidizing AgentProduct
This compoundCrO₃/H₂SO₄ (Jones Reagent) or PCC1-(2,2-Difluorocyclobutyl)ethan-1-one

Characterization of the resulting ketone, 1-(2,2-difluorocyclobutyl)ethan-1-one, would typically involve spectroscopic methods. Infrared (IR) spectroscopy would show the appearance of a strong carbonyl (C=O) stretching band, while the broad O-H stretching band of the starting alcohol would be absent. Nuclear Magnetic Resonance (NMR) spectroscopy would confirm the disappearance of the proton signal corresponding to the alcohol's hydroxyl group and the methine proton, and the appearance of signals consistent with the ketone structure.

Esterification and Etherification Pathways

Esterification: The reaction of this compound with a carboxylic acid in the presence of an acid catalyst, known as Fischer esterification, is expected to produce the corresponding ester. libretexts.orgchemguide.co.uk The reaction is an equilibrium process, and to drive it towards the product, the alcohol can be used in excess or water can be removed as it is formed. cerritos.edu Alternatively, more reactive carboxylic acid derivatives like acyl chlorides or acid anhydrides can be used for a more vigorous and often irreversible reaction. libretexts.org

Table 2: Esterification of this compound

ReactantReagentCatalystProduct
This compoundCarboxylic Acid (RCOOH)Acid (e.g., H₂SO₄)1-(2,2-Difluorocyclobutyl)ethyl ester
This compoundAcyl Chloride (RCOCl)Base (e.g., Pyridine)1-(2,2-Difluorocyclobutyl)ethyl ester
This compoundAcid Anhydride ((RCO)₂O)Acid or Base1-(2,2-Difluorocyclobutyl)ethyl ester

Etherification: Ethers can be synthesized from this compound through pathways such as the Williamson ether synthesis. masterorganicchemistry.com This Sₙ2 reaction involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, which then acts as a nucleophile to attack an alkyl halide. masterorganicchemistry.comlibretexts.org This method is most effective with primary alkyl halides to avoid competing elimination reactions. masterorganicchemistry.com Acid-catalyzed dehydration of the alcohol could also lead to ether formation, though this is more suitable for producing symmetrical ethers from primary alcohols. libretexts.org

Table 3: Etherification of this compound (Williamson Synthesis)

ReactantBaseAlkylating AgentProduct
This compoundNaHAlkyl Halide (R'-X)1-(1-Alkoxyethyl)-2,2-difluorocyclobutane

Cyclobutyl Ring and Fluorine Atom Reactivity

The difluorocyclobutyl ring introduces significant strain and strong inductive effects, influencing the reactivity of the adjacent carbons and the fluorine atoms themselves.

Nucleophilic and Electrophilic Reactivity Adjacent to Difluorocyclobutyl Ring

Nucleophilic Reactivity: The oxygen atom of the alcohol group is inherently nucleophilic and can attack electrophiles. libretexts.org This reactivity is central to the esterification and etherification reactions discussed above. The electron-withdrawing effect of the two fluorine atoms on the cyclobutyl ring would likely decrease the nucleophilicity of the alcohol's oxygen to some extent.

Electrophilic Reactivity: The carbon atom bonded to the hydroxyl group is electrophilic. In the presence of a strong acid, the hydroxyl group can be protonated to form a good leaving group (water), generating a carbocation at the adjacent carbon. masterorganicchemistry.com This carbocation is then susceptible to attack by nucleophiles. This Sₙ1-type pathway can lead to substitution products. The stability of this secondary carbocation would be influenced by the adjacent difluorocyclobutyl group.

Transformations Involving Fluorine Atoms (e.g., Substitution Reactions)

The carbon-fluorine bond is generally very strong, making direct nucleophilic substitution of a fluorine atom on the cyclobutyl ring difficult. Such reactions typically require harsh conditions or specialized reagents. However, the presence of the fluorine atoms can influence reactions at other sites. For instance, elimination reactions involving the loss of a proton and a leaving group from the ethyl side chain could be affected by the electronic properties of the difluorocyclobutyl ring.

Rearrangement Reactions and Mechanistic Investigations

Carbocation intermediates, such as the one formed by the protonation of the alcohol and subsequent loss of water, are prone to rearrangement to form more stable carbocations. libretexts.orgmsu.edu In the case of the 1-(2,2-difluorocyclobutyl)ethyl cation, a 1,2-hydride shift from the methyl group to the adjacent carbocation center would result in a less stable primary carbocation and is therefore unlikely.

However, rearrangements involving the cyclobutyl ring itself are a possibility, especially under conditions that favor carbocation formation. Ring expansion or contraction could potentially occur if it leads to a more stable carbocationic intermediate. For example, a rearrangement could be driven by the relief of ring strain in the four-membered ring. The electron-withdrawing fluorine atoms would significantly impact the stability of any transient carbocations on the ring, making such rearrangements complex. Mechanistic investigations, potentially using isotopic labeling, would be necessary to elucidate the precise pathways of any observed rearrangements. nih.gov

Stereochemical Analysis and Control in 1 2,2 Difluorocyclobutyl Ethan 1 Ol Chemistry

Elucidation of Absolute and Relative Stereochemistry

The unambiguous determination of the stereochemistry of 1-(2,2-Difluorocyclobutyl)ethan-1-ol is fundamental. nih.gov This involves assigning the absolute configuration at each chiral center and defining the relative stereochemical relationship between them, which distinguishes diastereomers. Techniques such as X-ray crystallography can provide definitive structural elucidation, while spectroscopic methods combined with chemical correlation are also employed. libretexts.orgox.ac.uk

The absolute configuration of each stereocenter in this compound is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. khanacademy.org This system provides a standardized nomenclature for describing the spatial arrangement of substituents around a chiral center. masterorganicchemistry.comchadsprep.com

The process involves a sequential procedure:

Priority Assignment: The four atoms directly attached to the stereocenter are ranked based on their atomic number. The atom with the highest atomic number receives the highest priority (1), and the lowest receives the lowest priority (4). oregonstate.edu If two atoms are identical, the process continues outward along the substituent chains until the first point of difference is found. libretexts.org

Molecular Orientation: The molecule is oriented in space so that the lowest-priority group (4) is pointing away from the viewer. masterorganicchemistry.com

Configuration Assignment: The direction of the path from the highest priority group (1) to the second (2) and then to the third (3) is observed. If the path is clockwise, the configuration is assigned as R (from the Latin Rectus). If the path is counter-clockwise, the configuration is assigned as S (from the Latin Sinister). libretexts.org

For this compound, there are two stereocenters: C1 (on the cyclobutyl ring, bonded to the ethanol (B145695) group) and C1' (the carbon of the ethanol group bearing the hydroxyl group).

Interactive Data Table: CIP Priority Assignment for Stereocenters in this compound

StereocenterSubstituentPriority Assignment RationalePriority
C1' -OHOxygen (atomic number 8) has the highest atomic number.1
-C1(CH(CF₂CH₂CH₂))Carbon attached to another carbon, two fluorines, etc.2
-CH₃Carbon attached to three hydrogens.3
-HHydrogen has the lowest atomic number (1).4
C1 -C1'(CH(OH)CH₃)Carbon attached to Oxygen, Carbon, and Hydrogen.1
-C2(F₂)Carbon attached to two Fluorine atoms.2
-C4(H₂)Carbon attached to two Hydrogen atoms.3
-HHydrogen has the lowest atomic number (1).4

With two stereocenters, this compound can exist as four distinct stereoisomers, which comprise two pairs of enantiomers. The relationships are as follows:

(1R,1'R) and (1S,1'S) are enantiomers.

(1R,1'S) and (1S,1'R) are enantiomers.

The relationship between a molecule from the first pair and a molecule from the second pair (e.g., between (1R,1'R) and (1R,1'S)) is diastereomeric. ox.ac.uk Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties, such as melting points, boiling points, and solubility. youtube.com This difference allows for their separation using standard laboratory techniques like chromatography (gas or liquid) or crystallization.

Enantiomers, conversely, have identical physical properties in an achiral environment, differing only in their interaction with plane-polarized light. youtube.com Their differentiation and separation require a chiral environment. This can be achieved through chiral chromatography or by using advanced analytical techniques like ion mobility-mass spectrometry (IM-MS), where noncovalent complexation with a chiral selector can induce structural differences that allow for gas-phase separation. nih.gov

Chiroptical Studies and Computational Prediction of Optical Rotation

Chiroptical properties, particularly optical rotation, are the definitive experimental measures of enantiomeric identity. ku.edu Optical rotation is the measurement of the angle to which the plane of polarized light is rotated when it passes through a sample of a chiral compound. Enantiomers rotate light by equal magnitudes but in opposite directions.

While experimental measurement is essential, there is no simple correlation between the R/S configuration and the sign (+/-) of optical rotation. nih.gov Therefore, computational methods have become indispensable tools for predicting chiroptical properties and correlating them with a specific absolute configuration. researchgate.net Techniques based on density functional theory (DFT) can calculate the specific rotation of a molecule with a given stereochemistry. chemrxiv.org By comparing the calculated optical rotation for a proposed structure (e.g., the (1R,1'R) isomer) with the experimentally measured value, the absolute configuration of the synthesized or isolated compound can be confidently assigned. chemrxiv.org These theoretical calculations are crucial for validating stereochemical assignments, especially for novel fluorinated compounds where reference data may be scarce.

Interactive Data Table: Hypothetical Chiroptical Data for this compound Stereoisomers

StereoisomerPredicted Specific Rotation [α]DExperimental Specific Rotation [α]DCorrelation
(1R,1'R)+15.2°+14.9°Match
(1S,1'S)-15.2°-15.1°Match
(1R,1'S)-5.8°-6.0°Match
(1S,1'R)+5.8°+5.9°Match

Stereocontrol in Synthetic Pathways to this compound Derivatives

The synthesis of a single, desired stereoisomer of this compound requires precise control over the formation of the two chiral centers. This is achieved through asymmetric synthesis, which utilizes chiral reagents, catalysts, or auxiliaries to influence the stereochemical outcome of a reaction.

One powerful strategy for stereocontrol is the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to an achiral substrate to direct the stereoselectivity of a subsequent reaction. sigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recycled. For the synthesis of this compound derivatives, a chiral auxiliary could be attached to a precursor, such as 2,2-difluorocyclobutanecarboxylic acid, to guide a diastereoselective alkylation or addition reaction. researchgate.net

Alternatively, catalytic asymmetric synthesis offers a more atom-economical approach. sfu.ca In this method, a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. For instance, the asymmetric reduction of a ketone precursor, (2,2-difluorocyclobutyl)(methyl)ketone, using a chiral catalyst like a Noyori-type ruthenium complex or an enzyme (e.g., a ketoreductase) could selectively produce one of the four stereoisomers of this compound.

Interactive Data Table: Common Chiral Auxiliaries and Catalysts in Asymmetric Synthesis

TypeExampleTypical Application
Chiral Auxiliary Evans' OxazolidinonesAsymmetric alkylations, aldol (B89426) reactions. researchgate.net
CamphorsultamAsymmetric Diels-Alder reactions, alkylations. sigmaaldrich.com
(S)-(-)-1-PhenylethylamineResolution of racemic acids, synthesis of chiral imines.
Asymmetric Catalyst BINAP-Ru complexesAsymmetric hydrogenation of ketones and olefins.
Sharpless epoxidation reagentsAsymmetric epoxidation of allylic alcohols.
Chiral Phosphoric AcidsBrønsted acid catalysis for various transformations.

The effectiveness of asymmetric synthesis relies on a profound understanding of reaction mechanisms. Chiral auxiliaries and catalysts function by creating a chiral environment around the reacting centers, which leads to diastereomeric transition states with different energy levels. The reaction proceeds preferentially through the lower-energy transition state, resulting in the formation of one stereoisomer over the other.

For example, in the catalytic asymmetric reduction of (2,2-difluorocyclobutyl)(methyl)ketone, the chiral ligand on the metal catalyst coordinates to the ketone. The steric and electronic properties of the ligand block one face of the carbonyl group from the approach of the hydride reagent, forcing the addition to occur from the less hindered face. This facial selectivity directly translates into the stereochemistry of the resulting alcohol product. The specific interactions within the catalyst-substrate complex, such as hydrogen bonding or steric repulsion, are key to achieving high levels of stereospecificity.

Advanced Spectroscopic Characterization of 1 2,2 Difluorocyclobutyl Ethan 1 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 1-(2,2-difluorocyclobutyl)ethan-1-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, offers a complete picture of the atomic arrangement and connectivity. emerypharma.com

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The chemical shift of these signals is influenced by the electronegativity of nearby atoms, particularly the oxygen and fluorine atoms. For instance, the proton on the carbon bearing the hydroxyl group (CH-OH) would appear as a downfield multiplet due to the deshielding effect of the oxygen. The methyl group (CH₃) protons would likely appear as a doublet, coupled to the adjacent methine proton. The protons on the cyclobutyl ring would exhibit complex splitting patterns due to geminal and vicinal coupling, further complicated by coupling to the fluorine atoms.

The ¹³C NMR spectrum , typically recorded with proton decoupling, shows a single peak for each unique carbon atom. oregonstate.edu The carbon attached to the hydroxyl group and the carbons in the cyclobutyl ring, especially the one bearing the two fluorine atoms (CF₂), would be significantly shifted downfield. libretexts.org The CF₂ carbon signal would also exhibit a characteristic triplet splitting pattern due to one-bond coupling with the two fluorine atoms (spin I = 1/2).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom/Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity (¹H) / Splitting (¹³C)
CH₃ ~1.2 ~20-25 Doublet
CH (cyclobutyl) ~1.8 - 2.6 ~25-35 Multiplets
CH₂ (cyclobutyl) ~1.8 - 2.6 ~30-40 Multiplets
CH-OH ~3.8 - 4.2 ~65-75 Multiplet
OH Variable N/A Singlet (broad)
C-OH N/A ~65-75 Singlet
C (cyclobutyl) N/A ~25-35 Singlet

Note: These are estimated values and can vary based on solvent and experimental conditions.

2D NMR experiments are crucial for establishing the connectivity between atoms that may be difficult to determine from 1D spectra alone. emerypharma.comgithub.io

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. youtube.com For this compound, COSY would show correlations between the methyl protons and the methine proton of the ethyl group. It would also map out the complex coupling network among the protons on the cyclobutyl ring, helping to assign these overlapping signals. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. nih.govcolumbia.edu Each CH, CH₂, and CH₃ group will produce a cross-peak, linking the proton chemical shift to its corresponding carbon chemical shift. This technique is invaluable for definitively assigning the carbon signals based on the more easily assigned proton spectrum. columbia.edu

Given the presence of fluorine, ¹⁹F NMR spectroscopy is a highly informative technique. researchgate.net Fluorine-19 has a natural abundance of 100% and a high gyromagnetic ratio, making it a sensitive nucleus for NMR analysis. nih.gov The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment. ichorlifesciences.comalfa-chemistry.com

For this compound, the two fluorine atoms are geminal and may be chemically equivalent or non-equivalent depending on the molecule's conformation and chirality. If non-equivalent, they would appear as two distinct signals, each coupled to the other (geminal ²JFF coupling) and to the adjacent protons on the cyclobutyl ring (vicinal ³JHF coupling), resulting in complex multiplets. The spectrum would provide direct evidence of the fluorine substitution pattern and insight into the conformation of the cyclobutyl ring. nih.gov

Mass Spectrometry (MS) for Molecular Formula and Fragment Analysis (e.g., HRMS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation patterns. libretexts.org

High-Resolution Mass Spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion ([M]⁺•). This allows for the calculation of the exact molecular formula (C₆H₁₀F₂O), confirming the elemental composition. nih.govresearchgate.net

Under electron ionization (EI), the molecular ion peak may be weak or absent for alcohols. libretexts.orglibretexts.org The fragmentation pattern, however, provides a structural fingerprint. Key fragmentation pathways expected for this compound include:

Alpha-cleavage: The most common fragmentation for alcohols, involving the loss of an alkyl radical. Loss of the methyl group (•CH₃) would result in a prominent fragment ion.

Dehydration: Loss of a water molecule (H₂O) from the molecular ion is another common pathway for alcohols, leading to an [M-18]⁺• peak. libretexts.org

Ring Cleavage: The cyclobutyl ring can undergo fragmentation, leading to the loss of ethylene (B1197577) (C₂H₄) or other small neutral molecules. whitman.edu

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value (Predicted) Lost Fragment Ion Structure (Proposed)
136 (e⁻) [C₆H₁₀F₂O]⁺• (Molecular Ion)
121 •CH₃ [C₅H₇F₂O]⁺
118 H₂O [C₆H₈F₂]⁺•
93 •CH(OH)CH₃ [C₄H₅F₂]⁺

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. rsc.org The resulting spectra provide a unique "fingerprint" based on the functional groups present.

The IR spectrum is expected to show characteristic absorption bands for the different functional groups. A strong, broad absorption in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. C-H stretching vibrations for the alkyl groups would appear around 2850-3000 cm⁻¹. The C-O stretching vibration would result in a strong band between 1050-1200 cm⁻¹. The C-F bonds would produce very strong, characteristic absorptions in the 1000-1300 cm⁻¹ region. nist.govpressbooks.pub

Raman spectroscopy would complement the IR data. While the O-H stretch is typically weak in Raman, the C-H and C-C skeletal vibrations of the cyclobutyl ring would be readily observable. The C-F stretching modes are also Raman active. osti.gov

Table 3: Predicted Vibrational Frequencies for this compound

Functional Group Vibration Type Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
O-H Stretch 3200-3600 (Strong, Broad) Weak
C-H (sp³) Stretch 2850-3000 (Medium-Strong) Strong
C-O Stretch 1050-1200 (Strong) Medium
C-F Stretch 1000-1300 (Very Strong) Medium

Advanced Chiroptical Spectroscopy (e.g., VCD, ORD, CD)

The carbon atom bonded to the hydroxyl group in this compound is a chiral center, meaning the molecule can exist as a pair of enantiomers. Advanced chiroptical techniques are essential for studying these stereoisomers.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. researchgate.net It provides detailed information about the three-dimensional structure and absolute configuration of chiral molecules in solution. The experimental VCD spectrum can be compared to spectra predicted by quantum chemical calculations for a specific enantiomer (e.g., R or S), allowing for an unambiguous assignment of the absolute configuration. researchgate.net

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD): ORD and CD spectroscopy measure the differential rotation and absorption, respectively, of left and right circularly polarized light in the ultraviolet and visible regions. While the target molecule lacks a strong chromophore for traditional CD analysis, these techniques could still be applied to determine the optical rotation and confirm the enantiomeric purity of a sample.

Computational and Theoretical Investigations of 1 2,2 Difluorocyclobutyl Ethan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to provide insights into molecular stability, geometry, and reactivity.

Density Functional Theory (DFT) and Ab Initio Methods

Ab initio and Density Functional Theory (DFT) are two pillars of modern computational chemistry used to study molecular systems from first principles. nih.gov Ab initio methods, such as Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory, MP2; Coupled Cluster, CCSD), build a wave function for the molecule and solve the Schrödinger equation without empirical parameters. nih.gov DFT, on the other hand, calculates the total energy of the system based on its electron density, offering a favorable balance between computational cost and accuracy for many systems. nih.govanu.edu.au

For a molecule like 1-(2,2-difluorocyclobutyl)ethan-1-ol, these methods would be employed to:

Optimize Molecular Geometry: Determine the lowest-energy three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Calculate Electronic Properties: Analyze the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential. The strong electronegativity of the two fluorine atoms is expected to significantly polarize the cyclobutyl ring, influencing the molecule's reactivity and intermolecular interactions.

Determine Thermodynamic Properties: Compute energies, enthalpies, and Gibbs free energies, which are crucial for predicting the relative stability of different isomers and conformers.

A typical DFT calculation would involve selecting a functional (e.g., B3LYP, ωB97XD) and a basis set (e.g., 6-31G(d,p), cc-pVTZ). nih.govresearchgate.net The choice of functional and basis set is critical for obtaining reliable results, especially for fluorinated compounds where electron correlation effects can be significant. nih.gov

Table 1: Illustrative Calculated Energies for this compound using DFT.
MethodBasis SetElectronic Energy (Hartree)HOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
B3LYP6-311++G(d,p)-489.12345-7.121.558.67
ωB97XDaug-cc-pVDZ-489.05678-7.251.488.73

Note: The data in this table is hypothetical and serves to illustrate the typical output of quantum chemical calculations.

Conformational Analysis and Potential Energy Surfaces

The flexibility of this compound arises from the puckering of the cyclobutane (B1203170) ring and rotation around the single bonds. The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to relieve torsional strain. dalalinstitute.com The substituent on the ring further influences this puckering. researchgate.netnih.gov

A conformational analysis would systematically explore these degrees of freedom to identify stable conformers (local minima on the potential energy surface) and the energy barriers between them (transition states). This is typically done by performing a Potential Energy Surface (PES) scan , where the energy of the molecule is calculated as a function of one or more geometric parameters, such as a dihedral angle. researchgate.netumn.edu

For this molecule, key investigations would include:

Ring Puckering: Analyzing the energy profile associated with the puckering of the difluorocyclobutyl ring to determine the preferred conformation (e.g., equatorial or axial orientation of the ethan-1-ol group) and the barrier to ring inversion. researchgate.net

Side Chain Rotation: Mapping the PES for rotation around the C-C bond connecting the ring to the ethan-1-ol group and the C-O bond of the alcohol.

The results of such an analysis are crucial for understanding the molecule's average structure and dynamic behavior in different environments.

Table 2: Illustrative Relative Energies of Hypothetical Conformers of this compound.
Conformer IDDescription (Ethanol Group Orientation)Relative Energy (kcal/mol)
Conf-1Equatorial, gauche (O-H)0.00
Conf-2Equatorial, anti (O-H)0.85
Conf-3Axial, gauche (O-H)1.50
Conf-4Axial, anti (O-H)2.45

Note: The data in this table is hypothetical, representing plausible energy differences between stable conformations.

Spectroscopic Property Prediction via Computational Methods

Computational methods are indispensable for interpreting and predicting spectroscopic data. By simulating spectra, one can assign experimental signals to specific molecular features, aiding in structure elucidation and conformational analysis.

NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining molecular structure. Predicting NMR chemical shifts (δ) and coupling constants (J) computationally has become a routine part of chemical research. nih.gov The most common approach involves DFT calculations using the Gauge-Independent Atomic Orbital (GIAO) method.

The process for this compound would be:

Optimize the geometries of all low-energy conformers identified in the conformational analysis.

Perform GIAO-DFT calculations for each conformer to compute the isotropic magnetic shielding constants (σ).

Calculate the final chemical shifts by subtracting the calculated shielding of the target nucleus from the shielding of a reference compound (e.g., tetramethylsilane for ¹H and ¹³C, CFCl₃ for ¹⁹F), often using a linear scaling method to correct for systematic errors. nih.govresearchgate.net

Compute a Boltzmann-averaged spectrum based on the relative energies of the conformers to compare with experimental results.

Predictions for ¹H, ¹³C, and especially ¹⁹F NMR would be invaluable, as the ¹⁹F chemical shifts are highly sensitive to the local electronic environment. researchgate.netrsc.org

Table 3: Illustrative Predicted NMR Chemical Shifts (δ, ppm) for a Major Conformer of this compound.
NucleusAtom PositionPredicted Chemical Shift (ppm)
¹⁹FF (axial)-115.5
¹⁹FF (equatorial)-121.0
¹³CC-OH75.2
¹³CCF₂120.8 (t)
¹HCH-OH3.85 (q)
¹HOH2.50 (s)

Note: Data is hypothetical. Chemical shifts are referenced to TMS (¹H, ¹³C) and CFCl₃ (¹⁹F). (t) = triplet, (q) = quartet, (s) = singlet.

Vibrational Spectra Simulation (IR, Raman)

Simulations of infrared (IR) and Raman spectra are used to identify and assign vibrational modes. nih.govyoutube.com After obtaining the optimized geometry of this compound, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to atomic positions (the Hessian matrix).

This analysis yields:

Vibrational Frequencies: The frequencies at which the molecule vibrates. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor.

IR Intensities: Related to the change in the molecular dipole moment during a vibration.

Raman Activities: Related to the change in the molecular polarizability during a vibration.

The simulated spectrum would show characteristic peaks for functional groups, such as the O-H stretch, C-H stretches, and the prominent C-F stretching modes, which are typically strong in the IR spectrum. fu-berlin.decardiff.ac.uk

Table 4: Illustrative Predicted Vibrational Frequencies for this compound.
Scaled Frequency (cm⁻¹)IR Intensity (km/mol)Raman Activity (Å⁴/amu)Vibrational Mode Assignment
365055105O-H stretch
298025150C-H stretch (methyl)
115025020C-F stretch (asymmetric)
108021015C-F stretch (symmetric)
105512035C-O stretch

Note: Data is hypothetical and represents a selection of characteristic vibrational modes.

Chiroptical Property Simulation

The carbon atom bonded to the hydroxyl group in this compound is a stereocenter, meaning the molecule is chiral and exists as two enantiomers ((R) and (S)). Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), can distinguish between these enantiomers.

Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for simulating ECD spectra. nih.govniscpr.res.inresearchgate.netresearchgate.net The procedure involves:

Obtaining the Boltzmann-averaged population of stable conformers for one enantiomer (e.g., the R-enantiomer).

Running TD-DFT calculations on each conformer to compute the energies of electronic transitions and their corresponding rotatory strengths (R).

Generating the final ECD spectrum by summing the contributions of each conformer, which can then be compared to an experimental spectrum to determine the absolute configuration of the molecule. nih.gov

Similar computational approaches can be used to simulate VCD spectra, which provide stereochemical information from vibrational transitions. niscpr.res.innih.gov

Table 5: Illustrative TD-DFT Results for the (R)-enantiomer of this compound.
Excitation Wavelength (nm)Oscillator Strength (f)Rotatory Strength (R, 10⁻⁴⁰ cgs)
2100.005+15.2
1950.012-25.8
1800.080+5.5

Note: Data is hypothetical and illustrates the kind of output used to simulate an ECD spectrum.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for understanding the intricate details of chemical reactions at a molecular level. For this compound, these methods can map out potential reaction pathways, such as dehydration or oxidation, providing insights that are often difficult to obtain experimentally. acs.orglibretexts.orgcsueastbay.edulibretexts.org

A critical aspect of understanding a chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. fiveable.me Computational methods, particularly quantum chemistry techniques like Density Functional Theory (DFT), are powerful tools for locating and characterizing these fleeting structures. fiveable.memit.eduprotheragen.ai By identifying the transition state, the activation energy, or reaction barrier, can be calculated. This barrier determines the rate of the reaction. fiveable.meprotheragen.ai

For a reaction involving this compound, such as acid-catalyzed dehydration, computational chemists would model the potential energy surface to locate the transition state structure corresponding to the departure of a water molecule. libretexts.orgcsueastbay.edu A frequency calculation is then typically performed to verify the transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.govucsb.edu

Hypothetical Reaction Barrier Data for Dehydration of this compound

Computational MethodBasis SetCalculated Activation Energy (kcal/mol)
DFT (B3LYP)6-31G(d)25.8
DFT (ωB97X-D)def2-SVP24.5
MP2cc-pVTZ23.9
Table 1. Illustrative activation energies for the dehydration of this compound, calculated using different levels of theory. This data is hypothetical and serves to demonstrate the type of results obtained from such calculations.

Reactions are typically carried out in a solvent, which can significantly influence the reaction mechanism and energetics. acs.orgnih.govspringernature.com Computational models can account for these solvent effects in two primary ways:

Implicit Solvation Models: These models, also known as continuum models, treat the solvent as a continuous medium with a specific dielectric constant. acs.org This approach is computationally efficient and can provide a good first approximation of solvent effects on the reaction energetics. acs.org

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. nih.govnist.gov This method is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding, which may be crucial for the reaction mechanism. nih.gov

By combining these solvation models with quantum mechanical calculations, a more accurate picture of the reaction in solution can be obtained. pnas.org Ab initio molecular dynamics (AIMD) can further be used to simulate the actual trajectory of the reacting molecules, providing a dynamic view of the reaction process. pnas.org

Molecular Dynamics Simulations for Conformational Landscape Exploration

The three-dimensional structure of a molecule is not static; it can exist in various conformations due to the rotation around single bonds. mdpi.comnih.gov Molecular dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape of a molecule. mdpi.comnih.gov MD simulations model the movement of atoms over time by solving Newton's equations of motion, providing insights into the flexibility and preferred shapes of a molecule. mdpi.com

For this compound, MD simulations would reveal the preferred puckering of the difluorocyclobutyl ring and the rotational preferences of the ethan-1-ol side chain. The presence of the geminal fluorine atoms is expected to have a significant impact on the conformational preferences of the cyclobutyl ring. pitt.edu The simulations can identify the most stable, low-energy conformations and the energy barriers between them. nih.gov This information is crucial as the reactivity of a molecule can be highly dependent on its conformation.

Hypothetical Conformational Analysis of this compound

ConformerDihedral Angle (°) (F-C-C-C)Relative Energy (kcal/mol)Boltzmann Population (%) at 298 K
A150.0065.2
B-150.0030.1
C1651.504.7
Table 2. A hypothetical summary of the major conformers of this compound identified through molecular dynamics simulations. The relative energies and populations indicate the likelihood of finding the molecule in a particular conformation. This data is for illustrative purposes only.

Applications of 1 2,2 Difluorocyclobutyl Ethan 1 Ol As a Synthetic Intermediate and Building Block

Role in the Synthesis of Complex Organic Molecules

The 2,2-difluorocyclobutyl group is a bioisostere for various functional groups, such as a gem-dimethyl group or a carbonyl group, offering a unique combination of steric and electronic properties. The presence of the hydroxyl group in 1-(2,2-difluorocyclobutyl)ethan-1-ol provides a reactive handle for a multitude of chemical transformations. This allows for its seamless integration into larger, more complex molecular frameworks through reactions such as etherification, esterification, and nucleophilic substitution.

The synthetic utility of this building block is highlighted in its application in multi-step syntheses. For instance, the alcohol functionality can be oxidized to a ketone, which can then serve as an electrophilic site for carbon-carbon bond formation. Alternatively, it can be converted into a leaving group, facilitating the introduction of various nucleophiles. The difluorinated cyclobutane (B1203170) ring, being relatively stable, can be carried through multiple synthetic steps, ultimately imparting its unique conformational constraints and electronic properties to the final target molecule.

Table 1: Key Transformations of this compound in Complex Molecule Synthesis

Reaction TypeReagents and ConditionsProduct Functional Group
OxidationPCC, CH₂Cl₂Ketone
EsterificationAcyl chloride, pyridineEster
EtherificationNaH, Alkyl halideEther
Nucleophilic Substitution (via tosylate)1. TsCl, pyridine; 2. Nu⁻Substituted Cyclobutane

Incorporation into Bioactive Scaffolds and Chemical Probes

The introduction of the 2,2-difluorocyclobutyl moiety into bioactive scaffolds can significantly influence a molecule's pharmacological profile. The gem-difluoro group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the high electronegativity of fluorine can alter the acidity of nearby protons and influence non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are crucial for drug-receptor binding.

Chemical probes are essential tools for studying biological systems. The unique spectroscopic signatures of fluorine (¹⁹F NMR) make this compound an attractive building block for the design of such probes. By incorporating this moiety into a ligand for a specific biological target, researchers can use ¹⁹F NMR to monitor binding events and study protein-ligand interactions in vitro and in vivo.

Table 2: Impact of the 2,2-Difluorocyclobutyl Moiety on Bioactive Molecules

PropertyInfluence of the 2,2-Difluorocyclobutyl Group
Metabolic StabilityIncreased due to blockage of oxidative metabolism at the fluorinated carbon.
Binding AffinityAltered pKa of nearby groups and modified electrostatic interactions can enhance binding to target proteins.
LipophilicityIncreased, which can affect cell permeability and pharmacokinetic properties.
Conformational RigidityThe cyclobutane ring introduces conformational constraints, which can lead to higher selectivity for the target.

Contribution to Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Structure-activity relationship (SAR) studies are fundamental to the drug discovery process, aiming to understand how the chemical structure of a compound influences its biological activity. The systematic modification of a lead compound allows medicinal chemists to optimize its potency, selectivity, and pharmacokinetic properties.

This compound serves as a valuable tool in SAR studies. By replacing a non-fluorinated cyclobutyl or an open-chain alkyl group with the 2,2-difluorocyclobutyl moiety, chemists can probe the importance of fluorine's electronic effects and the conformational constraints of the four-membered ring on biological activity. The secondary alcohol provides a convenient point for derivatization, allowing for the exploration of the surrounding chemical space. This systematic approach enables the elucidation of key interactions between the molecule and its biological target, guiding the design of more effective therapeutic agents.

The data gathered from these studies, often involving the synthesis and biological evaluation of a library of analogues, is crucial for building robust SAR models. These models can then be used to predict the activity of virtual compounds, thereby

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2,2-Difluorocyclobutyl)ethan-1-ol, and how do reaction conditions influence yield and purity?

  • Methodological Answer :

  • Route 1 : One-pot synthesis via difluorination/fragmentation (adapted from ketone precursors in ). Optimize fluorinating agents (e.g., NaBH4/Selectfluor systems) and monitor reaction progress via TLC.
  • Route 2 : Cyclobutane ring formation using [2+2] photocycloaddition, followed by hydroxylation (see for analogous cyclobutane synthesis). Control steric effects by adjusting substituents on starting materials.
  • Critical Factors : Temperature (low temps reduce side reactions), solvent polarity (DMF enhances difluorination), and stoichiometric ratios (excess fluorinating agents improve yield but may complicate purification).
  • Yield/Purity Optimization : Flash column chromatography (hexane/ethyl acetate gradient) resolves byproducts, achieving >90% purity ( ). Use GC-MS or HPLC for purity validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Impervious gloves (nitrile), safety goggles, and lab coats. Avoid skin contact due to potential irritancy (similar to ).
  • Ventilation : Use fume hoods with ≥100 ft/min face velocity during synthesis. Monitor gas evolution (e.g., HF byproducts) with scrubbers ( ).
  • Storage : Store at 2–8°C in airtight containers to prevent moisture absorption (analogous to ). Conduct hazard assessments using tools from Prudent Practices in the Laboratory .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR chemical shifts) when characterizing this compound?

  • Methodological Answer :

  • NMR Analysis : Compare 19F^{19}\text{F} and 1H^{1}\text{H} NMR shifts with DFT-calculated values (e.g., Gaussian software). For ambiguous peaks, use 2D NMR (HSQC, HMBC) to assign coupling patterns ( ).
  • Case Study : Conflicting 13C^{13}\text{C} signals in cyclobutane derivatives can arise from ring puckering. Use variable-temperature NMR to identify dynamic effects .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound, and how should they guide experimental design?

  • Methodological Answer :

  • Solubility : Moderate in polar solvents (e.g., ethanol, acetone) but poor in water. Pre-dissolve in DMSO for biological assays ().
  • Stability : Degrades under strong acids/bases. Use neutral buffers and avoid prolonged light exposure.
  • Data Table :
PropertyValueMethod/Source
Boiling Point~150°C (est.)Analogous to
LogP (Partition Coefficient)1.8 (predicted)PubChem
Melting PointNot determined (amorphous)Experimental observation

Advanced Research Questions

Q. How can computational tools aid in planning the synthesis of this compound, and how reliable are their predictions?

  • Methodological Answer :

  • Retrosynthetic AI : Tools like Pistachio or Reaxys propose routes using cyclobutane precursors (). Validate predictions with small-scale trials.
  • DFT Calculations : Predict transition states for cyclobutane ring closure. Compare activation energies for thermal vs. photochemical pathways .
  • Limitations : AI may overlook steric hindrance in strained cyclobutanes. Cross-check with experimental feasibility .

Q. How does the stereochemistry of this compound affect its biological activity, and what methods are used to study this?

  • Methodological Answer :

  • Enantiomer Synthesis : Use chiral catalysts (e.g., BINOL-derived ligands) for asymmetric hydroxylation ( ).
  • Biological Assays : Test enantiomers against enzyme targets (e.g., kinases) via SPR or fluorescence polarization. For example, (R)-enantiomers may show 10x higher binding affinity due to fluorine positioning (analogous to ).
  • Data Table :
EnantiomerIC50_{50} (μM)Target EnzymeSource
(R)0.5Kinase AHypothetical
(S)5.2Kinase AHypothetical

Q. What strategies optimize purification techniques for this compound to achieve high purity for biological assays?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) for trace impurity removal.
  • Crystallization : Screen solvents (e.g., ethyl acetate/hexane mixtures) to exploit differential solubility ( ).
  • Case Study : Cyclobutane derivatives often form oily residues. Add silica gel during rotary evaporation to solidify the product .

Contradiction Analysis & Best Practices

  • Conflicting NMR Data : Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) to resolve ambiguities ( ).
  • Stereochemical Purity : Use chiral columns (e.g., Chiralpak AD-H) for HPLC analysis. Report enantiomeric excess (ee) ≥98% for pharmacological studies ( ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.